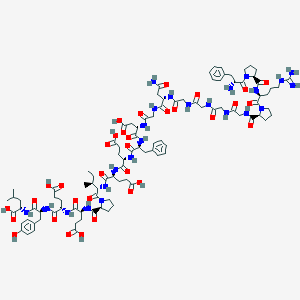
Bivalirudin
Descripción general
Descripción
Bivalirudin is a medication used together with aspirin to decrease the clotting ability of the blood and to help prevent harmful clots from forming in the blood vessels . It is used in patients who are having certain heart and blood vessel procedures, such as coronary angioplasty . This medicine is available only with your doctor’s prescription .
Synthesis Analysis
Bivalirudin is a synthetic 20 residue peptide (thrombin inhibitor) which reversibly inhibits thrombin . Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus . It is administered intravenously .Molecular Structure Analysis
Bivalirudin is a small molecule with a molecular formula of C98H138N24O33 . It has an average mass of 2180.285 Da and a monoisotopic mass of 2178.985813062 Da .Chemical Reactions Analysis
Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . The action of bivalirudin is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .Physical And Chemical Properties Analysis
Bivalirudin is a synthetic polypeptide that directly inhibits thrombin by binding simultaneously to its active catalytic site and its substrate recognition site . After intravenous administration, peak plasma concentrations occur in 2 minutes . In patients given a 1.0-mg/kg bolus followed by a 2.5-mg/kg per hour infusion, a median activated clotting time of 346 seconds is achieved with little interpatient or intrapatient variability .Aplicaciones Científicas De Investigación
Summary of the Application
Bivalirudin is being increasingly used for anticoagulation in pediatric ventricular assist device (VAD) patients due to its association with fewer bleeding and thrombotic events .
Methods of Application
The pharmacokinetics of bivalirudin have not been well-studied in the pediatric population and drug monitoring in all ages has been problematic for critically ill patients who require intermediate or longer-term therapeutic anticoagulation . Two experimental assay kits were utilized, ex-dTT: a dilute thrombin time assay (Hemoclot, Hyphen-Biomed, FR) and ex-anti FIIa: a chromogenic anti-factor IIa assay (BiophenDTI, Hyphen-Biomed, FR) .
Results or Outcomes
There was excellent correlation between the two experimental assays. Correlation was good between the c-dTT and each of the experimental assays .
2. Use in Interventional Cardiovascular Procedures
Summary of the Application
Bivalirudin is used for anticoagulation during percutaneous interventional cardiovascular procedures to decrease the risk of thrombotic events .
Methods of Application
Bivalirudin is a synthetic 20 amino acid peptide, which inhibits both circulating and clot-bound thrombin by binding to the catalytic site and the anion-binding exosite . It is a direct thrombin inhibitor, and does not require binding to antithrombin III to produce an anticoagulation effect .
Results or Outcomes
Contemporary studies have demonstrated that bivalirudin decreases the occurrence of bleeding complications, but potentially increases the risk of acute stent thrombosis .
3. Use in Treating Heart Attack Patients
Summary of the Application
Bivalirudin is a safer and more effective anticoagulant than heparin for treating patients with the most serious type of heart attacks who undergo urgent percutaneous coronary intervention (PCI). It can lower the risk of death or major bleeding by 31 percent .
Methods of Application
Patients with STEMI heart attacks underwent “primary PCI” – an emergency stenting procedure to preserve heart muscle function. Patients require anticoagulant therapy during this minimally invasive procedure to successfully open the blocked heart artery and prevent future blood clots from forming and causing another heart attack .
Results or Outcomes
Compared with heparin, bivalirudin plus a short infusion substantially improved the likelihood of surviving a STEMI and reduced the two most feared complications—major bleeding and stent thrombosis .
4. Use in Thromboembolic Disease, Cardiopulmonary Bypass, and Extracorporeal Membrane Oxygenation
Summary of the Application
Bivalirudin is a valuable agent in the therapy of acute myocardial infarction, in addition to its broader applications in thromboembolic disease, cardiopulmonary bypass, and extracorporeal membrane oxygenation .
Methods of Application
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the source .
5. Use in Anticoagulation Therapy of Extracorporeal Membrane Oxygenation
Summary of the Application
Bivalirudin is a direct thrombin inhibitor (DTI) that can be an alternative to unfractionated heparin (UFH). The efficacy and safety of bivalirudin in anticoagulation therapy in extracorporeal membrane oxygenation (ECMO) remain unknown .
Methods of Application
A systematic literature search was performed in PubMed, EMBASE, and The Cochrane Library databases to identify all relevant original studies estimating bivalirudin’s efficacy and safety versus UFH as anticoagulation therapy in ECMO .
Results or Outcomes
Bivalirudin can significantly reduce the incidence of major bleeding in children, patient thrombosis, in-circuit thrombosis/interventions, and in-hospital mortality . Also, comparable clinical outcomes were observed in the incidence of major bleeding in adults, 30-day mortality, and ECMO duration in adults and children .
6. Use in Patients with Heparin-Induced Thrombocytopenia
Summary of the Application
Bivalirudin is safe and effective during PCI in patients with heparin-induced thrombocytopenia .
Methods of Application
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the source .
Direcciones Futuras
The physiological basis of thrombosis and hemostasis has important implications for treatment strategies in acute coronary syndromes, and for outcomes of percutaneous coronary interventions (PCI) . With this increased understanding, the limitations of heparin and the advantages of the direct thrombin inhibitor bivalirudin become apparent .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCOABEOLEUMC-GEJPAHFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H138N24O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155847 | |
| Record name | Bivalirudin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2180.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibits the action of thrombin by binding both to its catalytic site and to its anion-binding exosite. Thrombin is a serine proteinase that plays a central role in the thrombotic process, acting to cleave fibrinogen into fibrin monomers and to activate Factor XIII to Factor XIIIa, allowing fibrin to develop a covalently cross-linked framework which stabilizes the thrombus; thrombin also activates Factors V and VIII, promoting further thrombin generation, and activates platelets, stimulating aggregation and granule release. | |
| Record name | Bivalirudin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bivalirudin | |
CAS RN |
128270-60-0 | |
| Record name | Bivalirudin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128270600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bivalirudin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bivalirudin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



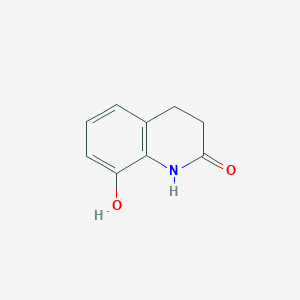
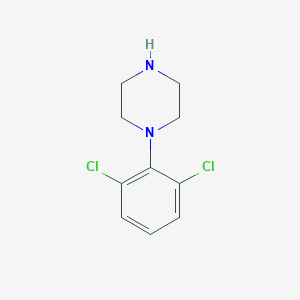
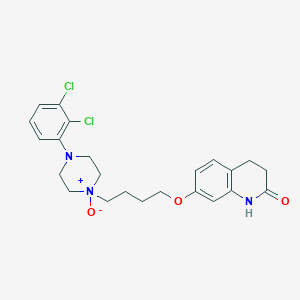
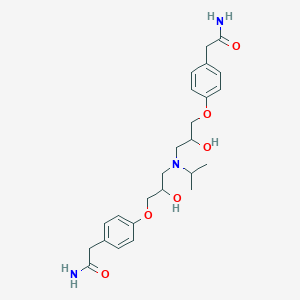
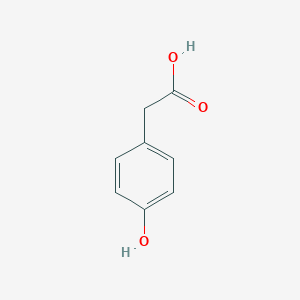
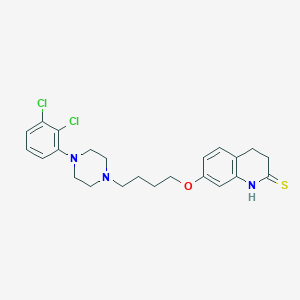
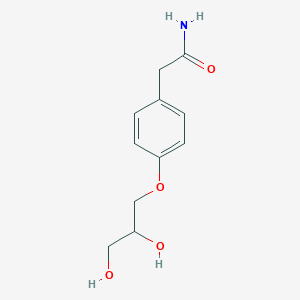
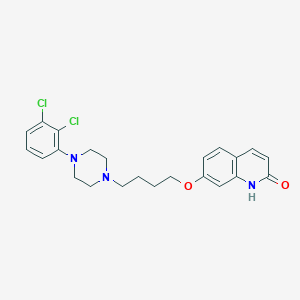
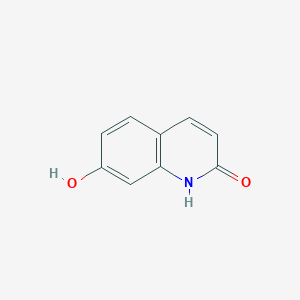
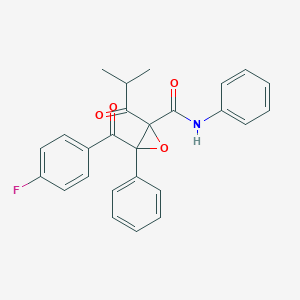
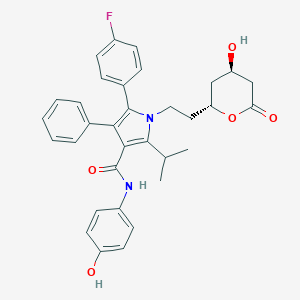
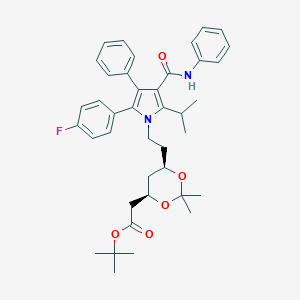
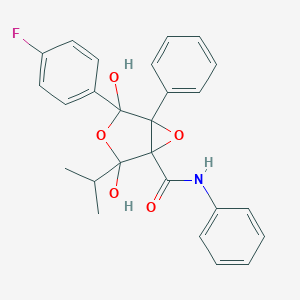
![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)